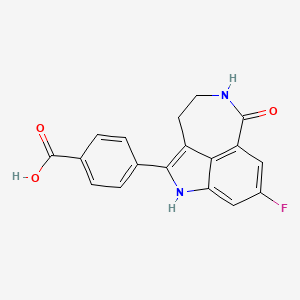

Rucaparib metabolite M324

Description

Structure

3D Structure

Properties

CAS No. |

1577998-89-0 |

|---|---|

Molecular Formula |

C18H13FN2O3 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)benzoic acid |

InChI |

InChI=1S/C18H13FN2O3/c19-11-7-13-15-12(5-6-20-17(13)22)16(21-14(15)8-11)9-1-3-10(4-2-9)18(23)24/h1-4,7-8,21H,5-6H2,(H,20,22)(H,23,24) |

InChI Key |

KNTCUVWNFYUDDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)C4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Formation and Biotransformation Pathways of Rucaparib Metabolite M324

Hepatic Metabolic Processes in Rucaparib (B1680265) Biotransformation

The liver is the primary site of rucaparib metabolism, where it undergoes a series of enzymatic reactions. These processes are critical in converting the drug into more water-soluble compounds for excretion. The formation of the major metabolite, M324, is a key event in the hepatic biotransformation of rucaparib.

Cytochrome P450 Enzyme System Contributions to M324 Formation

The formation of M324 from rucaparib is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. In vitro studies with human liver microsomes have elucidated the specific contributions of various CYP isozymes to this metabolic conversion.

In vitro studies have demonstrated that CYP1A2 is one of the key enzymes involved in the hepatic metabolism of rucaparib to its major metabolite, M324. It is estimated that CYP1A2 is responsible for approximately 27% of the CYP-mediated formation of M324 nih.gov. This indicates a significant, albeit secondary, role for this enzyme in the biotransformation pathway of rucaparib.

The primary driver of M324 formation is the CYP3A subfamily of enzymes. nih.gov In vitro data suggest that CYP3A enzymes account for the majority of the hepatic CYP-mediated metabolism of rucaparib to M324, with an estimated contribution of 64% nih.gov. This highlights CYP3A as the principal enzyme responsible for the generation of this major metabolite.

| CYP Enzyme | Estimated Contribution (%) |

|---|---|

| CYP3A | 64% |

| CYP1A2 | 27% |

| CYP2D6 and other CYPs | Negligible |

Oxidative Deamination Mechanisms

The conversion of rucaparib to M324 occurs through a Phase I metabolic reaction known as oxidative deamination researchgate.netbiorxiv.org. This biochemical process involves the removal of an amine group from the rucaparib molecule and its replacement with a carbonyl group, which is then further oxidized to a carboxylic acid. This transformation results in the formation of the carboxylic acid metabolite, M324 biorxiv.org. The reaction is catalyzed by the aforementioned cytochrome P450 enzymes and involves the consumption of oxygen nih.gov. This process is a common pathway in the metabolism of compounds containing primary amine groups, leading to their conversion into more readily excretable forms wikipedia.org.

Identification of Other Rucaparib Metabolites in Biological Systems

In addition to the major metabolite M324, metabolite profiling studies in plasma, urine, and feces have identified several other metabolites of rucaparib in humans. These are formed through various metabolic pathways including oxidation, N-demethylation, N-methylation, and glucuronidation nih.gov.

Following a single oral dose of radiolabeled rucaparib, seven metabolites were identified in biological matrices: M309, M323, M324, M337a, M337b, M337c, and M500 nih.gov. While unchanged rucaparib and M324 were the most abundant drug-related components, the other metabolites were present in trace amounts nih.gov.

In plasma, unchanged rucaparib and M324 accounted for 64.0% and 18.6% of the total radioactivity, respectively nih.govnih.gov. In urine, these two compounds represented 44.9% and 50.0% of the recovered radioactivity, while in feces, they constituted 94.9% and 5.1% of the recovered radioactivity, respectively nih.gov. This distribution highlights the significance of M324 as a major circulating and excretory metabolite of rucaparib.

| Compound | Plasma | Urine | Feces |

|---|---|---|---|

| Unchanged Rucaparib | 64.0% | 44.9% | 94.9% |

| Metabolite M324 | 18.6% | 50.0% | 5.1% |

Overview of Identified Metabolites (e.g., M309, M323, M337a-c, M500)

Metabolite profiling studies conducted in human plasma, urine, and feces following the administration of radiolabeled Rucaparib have successfully identified seven distinct metabolites. researchgate.netnih.govd-nb.info Unchanged Rucaparib and the oxidative metabolite M324 were found to be the major drug-related components across all biological samples tested. researchgate.netnih.gov The other identified metabolites include M309, M323, M337a, M337b, M337c, and M500. nih.gov

| Metabolite Designation |

|---|

| M309 |

| M323 |

| M324 |

| M337a |

| M337b |

| M337c |

| M500 |

Relative Abundance and Systemic Presence of Other Metabolites

The systemic exposure to Rucaparib and its metabolites is dominated by the parent drug and M324. researchgate.netnih.gov Following a single oral dose of [14C]-rucaparib, unchanged Rucaparib accounted for 64.0% of the total radioactivity in plasma, while M324 represented 18.6%. researchgate.netnih.gov The remaining identified metabolites (M309, M323, M337a-c, and M500) were detected only in trace amounts. researchgate.net The concentration of M324 in plasma has been observed to reach up to approximately 40% of the concentration of the parent Rucaparib. researchgate.netbiorxiv.org

The excretion profile highlights the significance of M324. In urine, Rucaparib and M324 were the major components, accounting for 44.9% and 50.0% of the total radioactivity recovered, respectively. researchgate.net In contrast, feces primarily contained the unchanged parent drug, which constituted 94.9% of the recovered radioactivity, with M324 making up the remaining 5.1%. researchgate.net

| Component | Percentage |

|---|---|

| Unchanged Rucaparib | 64.0% |

| Metabolite M324 | 18.6% |

| Matrix | Component | Percentage |

|---|---|---|

| Urine | Unchanged Rucaparib | 44.9% |

| Metabolite M324 | 50.0% | |

| Feces | Unchanged Rucaparib | 94.9% |

| Metabolite M324 | 5.1% |

Disposition and Excretion Characteristics of Rucaparib Metabolite M324

Distribution in Biological Matrices

The distribution of M324 has been characterized in plasma, urine, and feces, establishing it as a significant, albeit less abundant, component compared to its parent compound, rucaparib (B1680265).

Following a single oral dose of [14C]-rucaparib in patients with advanced solid tumors, both unchanged rucaparib and the M324 metabolite were identified as the major drug-related entities circulating in plasma. nih.gov Based on measurements of radioactivity, unchanged rucaparib accounted for 64.0% of the total radioactivity, while M324 constituted 18.6%. drugbank.comnih.govd-nb.info

Further analysis of 24-hour pooled plasma samples revealed that the exposure to M324, as measured by the area under the concentration-time curve (AUC), was approximately 30.3% of the exposure to the parent rucaparib. d-nb.info Other research has noted that the plasma concentration of M324 can reach up to approximately 40% of the rucaparib concentration. biorxiv.org These findings confirm M324 as the most abundant metabolite in systemic circulation. researchgate.netd-nb.info

| Analyte | Contribution to Plasma Radioactivity (%) | Relative Exposure (AUC) vs. Rucaparib (%) |

|---|---|---|

| Rucaparib (Parent Drug) | 64.0 | 100 |

| Metabolite M324 | 18.6 | 30.3 |

Metabolite M324 is a key component in the elimination products of rucaparib, found in significant quantities in urine and to a lesser extent in feces. In a mass balance study, approximately 17.4% of the total administered radioactive dose of rucaparib was recovered in urine, and 71.9% was recovered in feces over 12 days. nih.govnih.gov

Within the urine, M324 was a major constituent. Unchanged rucaparib and M324 accounted for 44.9% and 50.0% of the total radioactivity recovered in urine, respectively. d-nb.info When calculated as a percentage of the initial administered dose, both rucaparib and M324 each represented approximately 7.6% of the dose excreted via the renal pathway. nih.govdrugbank.comnih.gov

In contrast, fecal excretion was dominated by the parent compound. Of the radioactivity recovered in feces, unchanged rucaparib comprised 94.9%, while M324 accounted for only 5.1%. drugbank.com This indicates that while M324 is present in feces, it represents a minor component of fecal elimination compared to the unchanged parent drug.

| Matrix | Analyte | % of Radioactivity in Matrix | % of Administered Dose |

|---|---|---|---|

| Urine | Rucaparib | 44.9 | ~7.6 |

| Metabolite M324 | 50.0 | ~7.6 | |

| Feces | Rucaparib | 94.9 | 63.9 |

| Metabolite M324 | 5.1 | Not specified |

Direct studies on the cellular uptake and retention mechanisms for M324 are limited; however, comparisons with the parent drug provide some insight. For rucaparib, cellular accumulation is known to be carrier-mediated, and the drug is retained within tumor cells for extended periods. researchgate.net

Evidence suggests that M324 has a lower affinity for cellular uptake compared to rucaparib. In vivo studies showed that the blood-to-plasma ratio of total radioactivity was lower than what was observed for rucaparib alone in in vitro studies. nih.gov This discrepancy is likely due to the formation of metabolites, such as M324, that have a lower uptake into red blood cells than the parent compound. nih.gov

Furthermore, in animal models, while M324 could reach higher concentrations in plasma than rucaparib, its concentration was lower within tumor cells. biorxiv.org Despite this, M324 was still able to achieve micromolar concentrations inside tumor cells and remained detectable for up to two days after administration. biorxiv.org Preclinical studies have also identified the formation of M324 in cryopreserved hepatocytes from various species, including rats, dogs, monkeys, and humans. drugbank.com

Elimination Pathways of Rucaparib Metabolite M324

The elimination of M324 from the body occurs through two primary routes: renal excretion into the urine and biliary/fecal excretion.

Renal excretion is a significant pathway for the elimination of M324. nih.govresearchgate.net The importance of this route is highlighted by clinical data on its renal clearance (CLR), which is the rate at which a substance is cleared from the plasma by the kidneys. In patients with normal hepatic function, the geometric mean renal clearance for M324 was measured at 118 mL/min. d-nb.info

This clearance rate was observed to be lower in patients with moderate hepatic impairment, dropping to a geometric mean of 47.7 mL/min, suggesting that factors affecting liver function may also influence the renal handling of the metabolite. d-nb.info While these data confirm a substantial role for the kidneys in clearing M324, the specific renal transporters (such as Organic Anion Transporters or Multidrug and Toxin Extrusion proteins) involved in the active secretion of M324 from the blood into the urine have not been fully elucidated. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

The biliary/fecal route is the primary elimination pathway for total drug-related material from rucaparib, with nearly 72% of an administered dose recovered in feces. nih.govnih.gov However, the contribution of M324 to this pathway is minor compared to the parent drug. As noted, M324 constitutes only about 5.1% of the radioactivity found in feces. drugbank.com The vast majority is unchanged rucaparib, and its high concentration in feces is attributed to a combination of incomplete oral absorption and active biliary excretion from the liver into the intestines. nih.govdrugbank.comnih.gov This indicates that while biliary excretion is a major clearance mechanism for rucaparib, it is a less significant, though still active, pathway for the elimination of the M324 metabolite.

Overall Clearance Dynamics

Rucaparib metabolite M324, an oxidative and pharmacologically inactive metabolite, is the most abundant metabolite of rucaparib. nih.govnih.govd-nb.info The formation of M324 is a significant pathway for the clearance of the parent drug, accounting for approximately one-third of rucaparib's total clearance. nih.govd-nb.info

In human plasma, M324 is a major circulating component following the administration of rucaparib. nih.govd-nb.info A mass balance study utilizing radiolabeled [¹⁴C]-rucaparib determined that unchanged rucaparib and M324 were the primary drug-related substances in plasma, constituting 64.0% and 18.6% of the total plasma radioactivity, respectively. d-nb.info Further analysis of 24-hour pooled plasma samples showed that the exposure of M324 was 30.3% of the exposure of the unchanged parent drug. d-nb.info

The elimination of rucaparib and its metabolites is extensive, with a mean total radioactivity recovery of 89.3% over 12 days post-administration. nih.govd-nb.info The primary route of excretion is via the feces, which accounts for 71.9% of the administered dose, with the renal pathway playing a secondary role, accounting for 17.4% of the dose in urine. nih.govd-nb.info

M324 is a key component eliminated through the renal pathway. d-nb.info Both unchanged rucaparib and M324 were identified as the major drug-related entities in urine, each accounting for approximately 7.6% of the total administered dose (7.59% for rucaparib and 7.58% for M324). d-nb.info When evaluating the composition of radioactivity within the urine, M324 represented 50.0% of the total, a slightly higher proportion than that of unchanged rucaparib (44.9%). d-nb.info

Hepatic function can influence the clearance of M324. d-nb.info Studies have shown that in patients with moderate hepatic impairment, plasma concentrations of M324 tend to remain elevated for longer periods compared to individuals with normal hepatic function, indicating a slower clearance rate in this population. nih.govd-nb.info

Table 1: Key Clearance and Excretion Parameters for Rucaparib Metabolite M324

| Parameter | Value |

| Contribution to Plasma Radioactivity | 18.6% |

| Percentage of Administered Dose in Urine | 7.58% |

| Percentage of Total Radioactivity in Urine | 50.0% |

Data derived from a human mass balance study following a single oral dose of [¹⁴C]-rucaparib. d-nb.info

Table 2: Comparative Distribution of Rucaparib and M324 in Plasma and Urine

| Component | % of Total Radioactivity in Plasma | % of Administered Dose in Urine | % of Total Radioactivity in Urine |

| Rucaparib | 64.0% | 7.59% | 44.9% |

| M324 | 18.6% | 7.58% | 50.0% |

Data derived from a human mass balance study following a single oral dose of [¹⁴C]-rucaparib. d-nb.info

Biological and Pharmacological Activities of Rucaparib Metabolite M324

Comparative Enzymatic Inhibition Profiles

The inhibitory activity of M324 against PARP enzymes has been characterized and compared to that of rucaparib (B1680265), revealing significant differences in potency.

Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3 dovepress.comnih.gov. Its primary metabolite, M324, an oxidative metabolite, also interacts with these enzymes nih.gov. Studies have shown that M324 exhibits inhibitory activity against members of the PARP family. At a concentration of 10 µM, M324 demonstrated 100% inhibition of PARP1 and PARP2, a profile that was noted as being very similar to that of rucaparib at the same concentration biorxiv.org. This suggests that M324 retains the ability to engage with the same primary targets as its parent drug, albeit with different efficacy at lower concentrations.

Despite showing a similar inhibition pattern across the PARP family at high concentrations, M324 is substantially less potent than its parent compound, rucaparib biorxiv.orgnih.gov. In enzymatic assays, the IC₅₀ values of M324 against PARP1, PARP2, and PARP3 were found to be at least 34-fold higher than those of rucaparib nih.gov. Another analysis concluded that M324 is approximately 30 times less potent than rucaparib nih.gov. For comparison, rucaparib itself has IC₅₀ values of 0.8 nM, 0.5 nM, and 28 nM for PARP1, PARP2, and PARP3, respectively nih.gov. This marked difference in potency classifies M324 as a significantly weaker PARP inhibitor than rucaparib nih.gov.

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | PARP3 IC₅₀ (nM) | Relative Potency vs. Rucaparib |

|---|---|---|---|---|

| Rucaparib | 0.8 | 0.5 | 28 | - |

| M324 | ≥ 27.2 | ≥ 17 | ≥ 952 | ≥34-fold less potent |

Unveiling Novel Kinome Interactions and Polypharmacology

Beyond its activity on PARP enzymes, M324 has been shown to have a unique polypharmacological profile across the human kinome, which is distinctly different from that of rucaparib. This has led to the characterization of novel off-target interactions for the metabolite.

A significant finding from the kinome profiling of M324 is its potent, submicromolar inhibition of Glycogen Synthase Kinase 3 Alpha (GSK3A) biorxiv.orgresearchgate.net. In vitro assays determined the IC₅₀ value of M324 against GSK3A to be 579 nM biorxiv.orgresearchgate.net. This inhibitory activity is a distinguishing feature of M324's pharmacological profile, as this specific kinase is not a primary target of the parent compound, rucaparib biorxiv.orgcsic.es.

In addition to GSK3A, M324 was also identified as a potent inhibitor of Polo-like Kinase 2 (PLK2) biorxiv.orgresearchgate.net. The measured IC₅₀ value for M324 against PLK2 was 591 nM biorxiv.orgresearchgate.net. This interaction is unique to the metabolite, as rucaparib does not significantly inhibit PLK2, having an IC₅₀ value greater than 1 µM csic.es. Researchers have demonstrated intracellular target engagement of PLK2 by M324 at clinically achievable micromolar concentrations, suggesting this off-target activity could be relevant in a clinical context csic.es.

| Kinase Target | M324 IC₅₀ (nM) | Rucaparib IC₅₀ (µM) |

|---|---|---|

| GSK3A | 579 | Not reported as significantly inhibited |

| PLK2 | 591 | > 1 |

Mechanisms of Cellular Activity Beyond Primary PARP Inhibition

Modulation of Alpha-Synuclein (B15492655) Accumulation in Neurodegenerative Disease Models

A significant discovery is the ability of M324 to reduce the accumulation of alpha-synuclein (α-synuclein), a protein centrally implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease. news-medical.netcsic.esparkinsonsnewstoday.com The aggregation of misfolded α-synuclein into clumps known as Lewy bodies is a hallmark of these conditions, contributing to neuronal dysfunction and death. parkinsonsnewstoday.com

In a key study utilizing a Parkinson's disease model, dopaminergic neurons were derived from induced pluripotent stem cells (iPSCs) of a patient with the disease. newatlas.comparkinsonsnewstoday.com Treatment of these neurons with M324 resulted in a significant reduction in the proportion of cells exhibiting α-synuclein accumulation, restoring levels to those comparable to healthy neurons. parkinsonsnewstoday.com This effect was observed without any accompanying signs of cellular toxicity. parkinsonsnewstoday.com This finding suggests a potential for M324 as a therapeutic agent in its own right for neurodegenerative disorders characterized by α-synuclein pathology. csic.esnewatlas.com

Table 1: Effect of M324 on Alpha-Synuclein Accumulation in a Parkinson's Disease Cellular Model

| Cell Model | Treatment | Primary Finding | Reference |

| Dopaminergic neurons from Parkinson's patient-derived iPSCs | Rucaparib Metabolite M324 | Complete reduction of α-synuclein accumulation. | nih.gov |

| Dopaminergic neurons from Parkinson's patient-derived iPSCs | Rucaparib Metabolite M324 | Significantly reduced the proportion of nerve cells with α-synuclein clumps. | parkinsonsnewstoday.com |

The mechanism underlying M324's effect on α-synuclein appears to be linked to its distinct kinase inhibition profile. nih.gov Unlike its parent compound Rucaparib, M324 is a potent inhibitor of Polo-like kinase 2 (PLK2) at clinically achievable concentrations. nih.govparkinsonsnewstoday.comresearchgate.net

PLK2 is a key enzyme known to phosphorylate α-synuclein at the Serine 129 position. parkinsonsnewstoday.comnih.gov This specific phosphorylation is the predominant form of the protein found within Lewy bodies. parkinsonsnewstoday.com By inhibiting PLK2, M324 interferes with this critical step in the pathological cascade of α-synuclein aggregation. parkinsonsnewstoday.comnih.gov This targeted activity on PLK2 distinguishes M324 from Rucaparib and highlights a novel mechanism of action relevant to neurodegeneration. researchgate.net

Table 2: Differentiated Kinase Inhibition Profile of Rucaparib and Metabolite M324

| Compound | Primary Target (Cancer) | Key Differentiated Kinase Target | Implication | Reference |

| Rucaparib | PARP1, PARP2, PARP3 | GSK3B | DNA Repair Inhibition | parkinsonsnewstoday.comresearchgate.net |

| Metabolite M324 | (Weak PARP inhibitor) | PLK2 | Inhibition of Alpha-Synuclein Phosphorylation | nih.govparkinsonsnewstoday.comresearchgate.net |

Synergistic Cellular Effects with Rucaparib in Prostate Cancer Cell Lines

Beyond its independent activity in neuronal models, M324 has been shown to act synergistically with Rucaparib in certain prostate cancer cell lines. news-medical.netcsic.es This finding is significant because drug metabolites can coexist with the parent drug in the body, sometimes at high concentrations, and their biological activity can differ from the original compound. news-medical.netcsic.es

Table 3: Summary of Rucaparib and M324 Activity in Prostate Cancer Models

| Compound/Combination | Observed Effect | Potential Clinical Implication | Reference |

| Rucaparib | PARP Inhibition, DNA Repair Alteration | Treatment for specific cancer types with DNA repair alterations. | csic.es |

| Metabolite M324 | Unique polypharmacology, PLK2 inhibition. | Contributes to overall drug effect. | nih.govresearchgate.net |

| Rucaparib + M324 | Demonstrated synergy in prostate cancer cell lines. | Potential impact on clinical trials for advanced prostate cancer. | news-medical.netcsic.esnewatlas.com |

Advanced Analytical and Characterization Methodologies for Rucaparib Metabolite M324

Chromatographic and Spectrometric Techniques for Quantification and Structural Elucidation

Chromatographic and spectrometric methods are fundamental in the analytical workflow for M324, enabling its detection, quantification, and structural confirmation in various biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique widely used for the quantification of rucaparib (B1680265) and its metabolites in biological samples. Validated LC-MS/MS methods have been developed to determine the concentrations of rucaparib in human plasma, often using a deuterated internal standard like Rucaparib-d3 for enhanced accuracy. These methods are essential for pharmacokinetic studies, allowing for the precise measurement of drug and metabolite levels over time.

In studies analyzing the metabolic profile of rucaparib, LC-MS/MS is employed to identify and quantify various metabolites, including M324, in plasma, urine, and feces. For instance, after administration of [¹⁴C]-rucaparib, LC-MS analysis of plasma, urine, and feces extracts enabled the identification of seven metabolites, with unchanged rucaparib and M324 being the most prominent drug-related components across all matrices.

Table 1: LC-MS/MS Method Parameters for Rucaparib Quantification

| Parameter | Details |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Biological Matrix | Human Plasma |

| Internal Standard | Rucaparib-d3 (RPD3) |

| Chromatographic Separation | Zorbax SB-C18 column (4.6 x 75 mm, 3.5 µm, 80 Å) |

| Mobile Phase | 5mM ammonium (B1175870) acetate: methanol (B129727) (30:70 v/v) |

| Flow Rate | 0.7 mL/min |

| Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ion Mode |

| Mass Transitions (m/z) | Rucaparib: 323.4 → 170.1; Rucaparib-d3: 328.4 → 170.1 |

| Linear Concentration Range | 10.0 – 10000.0 pg/mL |

This table is generated based on data from a study on the quantification of Rucaparib in biological matrices.

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers advantages in terms of speed, resolution, and sensitivity for bioanalytical applications. A UPLC-MS/MS method has been established for the quantification of rucaparib in rat plasma, demonstrating high selectivity, reproducibility, and stability. While this method was developed for the parent drug, its principles are directly applicable to the quantification of its metabolites like M324.

The method utilizes a C18 column for chromatographic separation with a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile. Detection is achieved using a triple quadrupole mass spectrometer in positive ionization mode. Such validated methods are crucial for preclinical pharmacokinetic studies and drug-drug interaction assessments.

The structural elucidation of rucaparib metabolites, including M324, heavily relies on mass spectrometry, particularly multi-stage fragmentation techniques like MS2 and MS3. In these experiments, the parent ion of the metabolite is isolated and fragmented (MS2), and then a specific fragment ion from the MS2 spectrum is further isolated and fragmented (MS3) to provide more detailed structural information.

By comparing the fragmentation patterns of the metabolites with that of the parent compound, rucaparib, researchers can deduce the chemical modifications that have occurred. For example, the MS2 spectra of rucaparib typically show a characteristic loss of methylamine. Analysis of the fragmentation patterns of M324 and other metabolites allows for the confirmation of their proposed structures, which in the case of M324 is an inactive carboxylic acid metabolite. High-resolution mass spectrometry, such as that performed on an Orbitrap instrument, can provide accurate mass measurements, further confirming the elemental composition of the metabolites.

Radiometric Assays for Enzymatic Activity Profiling

Radiometric assays are instrumental in studying the metabolism and disposition of drugs. In the case of rucaparib, studies utilizing [¹⁴C]-labeled rucaparib have been conducted to trace the drug and its metabolites throughout the body. Following a single oral dose of [¹⁴C]-rucaparib, total radioactivity in blood, plasma, urine, and feces is measured using liquid scintillation counting.

Metabolite profiling is then performed by analyzing the radioactive components in these biological samples, often using liquid chromatography coupled with a radioactivity detector. This allows for the quantification of the parent drug and its metabolites as a percentage of the total radioactivity. Such studies have confirmed that M324 is the most abundant metabolite of rucaparib in human plasma. These radiometric assays are crucial for understanding the enzymatic pathways involved in the metabolism of rucaparib to M324 and other metabolites.

Computational Modeling and Prediction Approaches for Pharmacological Activity

Computational, or in silico, methods are increasingly being used to predict the potential pharmacological activity of drug metabolites. For M324, various computational approaches have been employed to characterize its kinase polypharmacology and compare it to that of rucaparib. These methods can be broadly categorized into ligand-based and structure-based approaches.

By using these predictive models, researchers have hypothesized that M324 may have a distinct biological activity profile from its parent drug. These computational predictions can then guide further experimental validation. For instance, in silico studies suggested that M324 might have off-target effects on certain kinases, which were subsequently investigated through in vitro assays. This integrated approach of computational prediction followed by experimental verification is a powerful strategy in modern drug discovery and development to understand the full spectrum of a drug's effects, including those of its metabolites.

Chemical Synthesis Methods for M324 for Experimental Studies

The lack of commercial availability of many drug metabolites, including M324, necessitates their chemical synthesis for in-depth experimental investigation. The synthesis of M324 has been a critical step in enabling the experimental validation of computational predictions regarding its biological activity.

One reported approach to the synthesis of M324 involves a one-step Suzuki cross-coupling reaction. This synthetic route provides the necessary quantities of the metabolite for various in vitro and cellular assays. The availability of a synthetic standard for M324 is also crucial for the validation of analytical methods, allowing for its unequivocal identification and quantification in biological samples.

Preclinical Investigation and Model Systems for Rucaparib Metabolite M324 Research

In Vitro Experimental Models

Human Liver Microsome Studies for Metabolic Turnover

Human liver microsomes (HLMs) are a standard in vitro tool for studying the metabolism of drugs. In the case of rucaparib (B1680265), HLM studies have been instrumental in elucidating the formation and turnover of its major metabolite, M324.

Research has shown that rucaparib undergoes slow metabolism in HLMs. The formation of M324, an oxidative metabolite, is primarily mediated by the cytochrome P450 (CYP) enzymes CYP1A2 and CYP3A. nih.govtandfonline.com The estimated fractions of metabolism catalyzed by these enzymes are 0.27 for CYP1A2 and 0.64 for CYP3A. nih.govtandfonline.com This indicates that CYP3A plays a more significant role in the conversion of rucaparib to M324. The turnover rate of rucaparib to M324 was found to be well below 10% after a two-hour incubation with HLMs, signifying a low metabolic turnover rate. nih.gov

Further investigations using specific chemical inhibitors for different CYP isoforms confirmed these findings. The formation of M324 was substantially decreased in the presence of inhibitors for CYP1A2 and CYP3A. tandfonline.com Specifically, the inhibition of CYP1A2 and CYP3A resulted in a 26.9% and 63.7% decrease in the formation rate of M324, respectively. tandfonline.com In contrast, inhibitors for CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 showed negligible effects on M324 formation. tandfonline.com

| CYP Isoform | Estimated Fraction of Metabolism (fm,CYP) | Percentage Inhibition of M324 Formation with Specific Inhibitor |

|---|---|---|

| CYP1A2 | 0.27 nih.govtandfonline.com | 26.9% tandfonline.com |

| CYP3A | 0.64 nih.govtandfonline.com | 63.7% tandfonline.com |

| CYP2B6 | Negligible | 9.01% tandfonline.com |

| CYP2C8 | Negligible | 10.8% tandfonline.com |

| CYP2C9 | Negligible | 0.00% tandfonline.com |

| CYP2C19 | Negligible | 0.00% tandfonline.com |

| CYP2D6 | Negligible | 3.60% tandfonline.com |

Cell-Based Assays for Enzymatic Activity and Cytotoxicity

While in vitro studies have demonstrated that M324 is not biologically active in terms of PARP inhibition, recent research has uncovered other potential biological activities. nih.gov Cell-based assays are critical for exploring the enzymatic activity and cytotoxic effects of M324, both alone and in combination with the parent drug, rucaparib.

Specialized Cell Lines for Kinome Profiling and Functional Studies

To further investigate the differential activities of M324, specialized cell lines are employed. These include BRCA-mutant cell lines, various prostate cancer cell lines, and even neuronal models for neurodegenerative diseases like Parkinson's.

In the context of cancer, the synergistic activity of rucaparib and M324 has been observed in prostate cancer cell lines. news-medical.net This finding could have significant implications for clinical trials of rucaparib in advanced prostate cancer.

Surprisingly, research has also indicated a potential therapeutic role for M324 outside of oncology. In neurons derived from a Parkinson's disease patient, M324 was found to reduce the abnormal accumulation of α-synuclein, a key pathological hallmark of the disease. news-medical.net This discovery highlights the potential for M324 to be repurposed for the treatment of neurodegenerative disorders.

In Vivo Animal Models

Pharmacokinetic Characterization in Rodent Xenograft Models

The use of in vivo animal models, particularly rodent xenograft models, is essential for characterizing the pharmacokinetic properties of M324. These studies provide valuable data on the absorption, distribution, metabolism, and excretion (ADME) of the metabolite in a living organism.

Future Research Directions and Translational Perspectives for Rucaparib Metabolite M324

Comprehensive Elucidation of Metabolite Polypharmacology and Off-Target Interactions

Recent investigations have revealed that Rucaparib (B1680265) and its primary metabolite, M324, possess differential kinase polypharmacology. csic.es While Rucaparib itself is known to interact with a range of kinases, M324 exhibits a unique off-target profile, notably inhibiting Glycogen Synthase Kinase 3 Beta (GSK3B) and Polo-like Kinase 2 (PLK2) at submicromolar concentrations—targets not significantly inhibited by the parent drug. csic.esresearchgate.net

This differential activity underscores the necessity of comprehensively characterizing the "metabolite kinome" to fully understand the clinical effects of a drug. researchgate.net The off-target interactions of a major metabolite like M324, which can reach significant concentrations in the body, could contribute to both the therapeutic efficacy and the adverse event profile observed with Rucaparib administration. news-medical.netresearchgate.net Future research must focus on a broader, systematic screening of M324 against a wide array of biological targets to build a complete polypharmacological map. This will clarify its potential contributions to Rucaparib's clinical outcomes and may help explain unique side effects. csic.es

| Compound | Primary Target | Key Off-Target Kinase Inhibitions |

|---|---|---|

| Rucaparib | PARP1, PARP2, PARP3 drugbank.comnih.gov | CDK16, PIM3, DYRK1B icr.ac.uk |

| Rucaparib Metabolite M324 | (Previously considered inactive) nih.govd-nb.info | GSK3B, PLK2, GSK3A csic.esresearchgate.net |

Further Investigation of Differential Biological Activities and Synergy in Various Disease Models

The discovery that M324 is not inert but possesses distinct biological activities necessitates a re-evaluation of its role. news-medical.net Studies have demonstrated that Rucaparib and M324 act synergistically in certain prostate cancer cell lines. news-medical.net This finding is significant, as it suggests the metabolite may contribute to the parent drug's anticancer effects.

Further research is warranted to explore this synergy in a wider range of disease models, including other cancers where PARP inhibitors are used, such as ovarian and breast cancer. news-medical.net It is crucial to determine whether this synergistic relationship is a common phenomenon or specific to certain genetic backgrounds or tumor types. Understanding the molecular basis of this synergy could inform the development of novel combination therapies or patient stratification strategies. Investigating the differential effects of Rucaparib and M324 on processes like DNA repair, cell cycle progression, and apoptosis in various cancer models will be critical to harnessing their combined therapeutic potential.

Exploration of Rucaparib Metabolite M324 as a Lead Compound for Novel Therapeutic Applications

Perhaps the most groundbreaking finding is the potential of M324 in a completely different therapeutic area: neurodegenerative disease. news-medical.net Research has shown that M324 can reduce the accumulation of α-synuclein protein in neurons derived from patients with Parkinson's disease. news-medical.net The aggregation of α-synuclein is a hallmark of Parkinson's and other synucleinopathies, suggesting that M324 could be a starting point for developing drugs for these devastating conditions.

This unexpected activity highlights the potential for drug metabolites to be repurposed as lead compounds for new indications. The future direction for M324 should involve a dedicated drug discovery program focused on its neuroprotective properties. This would include:

Target deconvolution: Identifying the precise molecular target through which M324 reduces α-synuclein accumulation.

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of M324 to optimize its potency, selectivity, and pharmacokinetic properties for a neurological indication.

In vivo studies: Evaluating the efficacy of M324 and its optimized analogs in animal models of Parkinson's disease.

This exploration represents a paradigm shift from viewing metabolites merely as byproducts to recognizing them as a potential source of novel therapeutics.

| Activity | Rucaparib | Rucaparib Metabolite M324 | Potential Implication |

|---|---|---|---|

| PARP Inhibition | Potent drugbank.com | Significantly less potent researchgate.net | Primary anticancer mechanism is attributed to the parent drug. |

| Synergy in Prostate Cancer | Yes (with M324) news-medical.net | Yes (with Rucaparib) news-medical.net | Metabolite may contribute to the overall anti-tumor efficacy. |

| α-synuclein Reduction | Not reported | Active news-medical.net | Potential for repurposing M324 as a lead compound for Parkinson's disease. |

Integration of Metabolite Characterization into Contemporary Drug Discovery and Development Paradigms

The case of Rucaparib and M324 serves as a critical lesson for the pharmaceutical industry. The (poly)pharmacology of drug metabolites is often not comprehensively characterized during drug discovery and development. researchgate.netresearchgate.net The late discovery of M324's distinct activities highlights a significant gap in the current paradigm, which can lead to a partial understanding of a drug's clinical behavior and missed therapeutic opportunities. researchgate.net

A more integrated approach is necessary, where the characterization of major metabolites is not an afterthought but a core component of the discovery and development process. This should include:

Early Synthesis and Screening: Major metabolites should be synthesized early and screened in parallel with the parent compound in a broad range of biological assays, including off-target panels.

Computational Prediction: Utilizing in silico tools to predict the potential activities and targets of metabolites based on their structure. news-medical.net

"Metabolite-Aware" Clinical Trial Design: Designing clinical trials to correlate the plasma concentrations of both the parent drug and its major metabolites with efficacy and adverse events.

By thoroughly characterizing the activity of significant drug metabolites, researchers can gain a more complete understanding of clinical drug responses, potentially leading to more precise and personalized medicine. researchgate.net This proactive approach will not only de-risk drug development by anticipating metabolite-driven effects but also maximize the therapeutic potential of the entire chemical space generated by a drug within the human body.

Q & A

Q. What synthetic methodology is recommended for producing M324, and why is custom synthesis often necessary?

M324 is synthesized via a one-step Suzuki cross-coupling reaction due to its commercial unavailability . This approach enables scalable production for experimental studies. Custom synthesis is critical because most drug metabolites, including M324, are not catalogued by suppliers, limiting accessibility for systematic pharmacological characterization .

Q. How does M324’s kinase inhibition profile differ from its parent drug, rucaparib?

M324 exhibits distinct kinase polypharmacology:

- Strong inhibition of PLK2 (IC50 = 591 nM) and GSK3A (IC50 = 579 nM), unlike rucaparib, which shows minimal activity against these targets .

- Weaker inhibition of GSK3B (IC50 = 2.0 µM vs. rucaparib’s stronger activity), attributed to the absence of hydrogen-bond interactions with hinge residues in its predicted binding conformation .

- Rucaparib broadly inhibits kinases in the CMGC and CMAK groups, while M324 targets fewer kinases, primarily in CK1 and CMGC .

Q. What experimental methods confirm M324’s cellular permeability and intracellular target engagement?

- Caco-2 permeability assays predict comparable permeability for M324 (logP = -5.24) and rucaparib (logP = -5.41), suggesting similar cellular uptake .

- Nano-BRET platforms in HEK293 cells validate intracellular inhibition of PLK2 (EC50 = 5.08 µM) and GSK3A (EC50 = 15.03 µM) .

Advanced Research Questions

Q. How can computational methods improve the prediction of M324’s off-target kinase interactions, and what are their limitations?

- Galaxy Sagittarius , which integrates protein structure and chemical data, outperformed other tools by correctly predicting 6 kinases for M324 vs. 2–3 for similarity-based methods .

- Limitations include high false-positive rates and incomplete kinase coverage across databases. Complementary computational approaches are recommended to maximize predictive accuracy .

Q. What experimental design resolves contradictions between computational predictions and observed kinase inhibition?

- Tiered validation : Start with broad kinase screens (e.g., 10 µM inhibition threshold), followed by dose-response curves (IC50 determination) and structural docking to rationalize discrepancies (e.g., GSK3B’s hydrogen-bond network loss in M324) .

- Cross-platform validation (e.g., Reaction Biology assays vs. Nano-BRET) ensures reproducibility .

Q. How might M324’s inhibition of PLK2 and GSK3A impact rucaparib’s clinical efficacy and safety?

- PLK2 inhibition could synergize with PARP inhibition in cancer by disrupting DNA damage repair, but off-target effects (e.g., neurotoxicity) require safety profiling .

- GSK3A inhibition may modulate Wnt/β-catenin signaling, potentially influencing tumor progression or Parkinson’s disease pathways (e.g., α-synuclein accumulation) .

Q. What structural insights explain M324’s reduced GSK3B inhibition compared to rucaparib?

Molecular docking reveals that M324 lacks hydrogen bonds with GSK3B’s hinge residues (e.g., Val135), unlike rucaparib, which forms stable interactions. This reduces binding affinity and inhibitory potency .

Q. How can researchers investigate M324’s therapeutic potential beyond oncology (e.g., in neurodegenerative diseases)?

- In vitro models : Test M324 in neuronal cell lines for α-synuclein clearance using immunofluorescence or Western blotting .

- In vivo models : Assess brain penetration and efficacy in Parkinson’s disease models (e.g., α-synuclein transgenic mice) .

Methodological Considerations

Q. What strategies mitigate variability in kinase inhibition assays for M324?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.